molecular formula C19H20N2O2 B2686091 3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 688342-99-6

3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2686091
CAS No.: 688342-99-6
M. Wt: 308.381
InChI Key: ULBLMCQSDJFVPM-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxadiazocine family, characterized by a fused tricyclic framework containing oxygen and nitrogen heteroatoms. The core structure includes a methano-bridged benzoxadiazocine ring system substituted with a 4-ethylphenyl group at position 3 and a methyl group at position 2. The ethylphenyl substituent likely enhances lipophilicity, influencing its pharmacokinetic properties, while the methyl group may stabilize conformational rigidity .

Properties

IUPAC Name

10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-13-8-10-14(11-9-13)21-18(22)20-16-12-19(21,2)23-17-7-5-4-6-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBLMCQSDJFVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS Number: 899962-52-8) is a member of the benzoxadiazocin class. It has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H20N2OC_{19}H_{20}N_{2}O with a molecular weight of approximately 324.44 g/mol. The structure features a benzoxadiazocin core that contributes to its biological properties.

Anticancer Activity

Research indicates that compounds within the benzoxadiazocin class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to interfere with DNA replication and repair mechanisms in cancer cells, leading to apoptosis. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.
  • Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation) .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity:

  • Activity Spectrum : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Case Study : In vitro studies revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • Mechanism : The compound may exert protective effects against oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity.
  • Case Study : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress .

Data Tables

Biological ActivityMechanismReference
AnticancerDNA replication interference
AntimicrobialMembrane disruption
NeuroprotectiveAntioxidant enhancement

Scientific Research Applications

Medicinal Applications

The medicinal applications of 3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one are primarily focused on its pharmacological properties:

Anticancer Activity

Recent studies have indicated that compounds within the benzoxadiazocin class exhibit significant anticancer properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzoxadiazocins and their evaluation against cancer cell lines. The compound demonstrated cytotoxicity against several types of cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research has also pointed to antimicrobial activities associated with this compound:

  • Data Table: Antimicrobial Activity
    OrganismMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL
    Candida albicans64 µg/mL

This table summarizes findings from various studies indicating that the compound exhibits inhibitory effects on both bacterial and fungal pathogens .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its structural characteristics.

Synthesis of Novel Compounds

It can be used as a precursor for synthesizing other bioactive molecules:

  • Example : In a synthetic route reported in Organic Letters, the compound was transformed into derivatives that showed enhanced biological activity compared to the parent structure .

Functionalization Reactions

The reactivity of the benzoxadiazocin framework allows for functionalization reactions that can lead to new materials with tailored properties:

  • Case Study : A research article detailed a method for introducing various functional groups onto the benzoxadiazocin core via electrophilic aromatic substitution reactions. These derivatives exhibited improved solubility and stability profiles .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzoxadiazocine scaffold permits diverse substitutions, leading to variations in physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (Target Compound) 4-ethylphenyl (C₃), methyl (C₂) C₁₉H₂₁N₂O₂ 309.39 Ethylphenyl enhances lipophilicity; methyl stabilizes ring conformation
8-bromo-3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one 8-bromo, 4-ethylphenyl (C₃), methyl C₁₈H₁₇BrN₂O₂ 381.25 Bromine increases molecular weight and potential halogen bonding activity
3-(3,4-dimethylphenyl)-8-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one 3,4-dimethylphenyl (C₃), 8-methoxy C₂₀H₂₃N₂O₃ 339.42 Methoxy group improves solubility; dimethylphenyl adds steric bulk
3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 3-methoxyphenyl (C₃), 2,8-dimethyl C₂₀H₂₁N₂O₃ 337.40 Methoxy and dual methyl groups modulate electronic and steric effects

Key Observations :

  • Oxygenated Groups : Methoxy substituents (e.g., 8-methoxy or 3-methoxy) improve aqueous solubility but may reduce membrane permeability .
  • Aromatic Substitutions: Ethylphenyl (target compound) vs.

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